Superior Potency Against Caspase-3 Compared to Pan-Caspase Inhibitor z-VAD-FMK in THP.1 Cell Lysates
In THP.1 cell lysates stimulated to undergo apoptosis, Ac-DEVD-CHO exhibited an I50 of 0.003 µM for caspase-3-like activity, compared to an I50 of 1.2 µM for the pan-caspase inhibitor z-VAD-FMK when assayed under identical conditions using the fluorogenic substrate Z-DEVD-AFC [1]. This represents a 400-fold greater potency for Ac-DEVD-CHO in this cellular context, underscoring its superior potency for caspase-3-dependent proteolysis.
| Evidence Dimension | I50 for DEVDase Activity |
|---|---|
| Target Compound Data | 0.003 µM |
| Comparator Or Baseline | z-VAD-FMK: 1.2 µM |
| Quantified Difference | 400-fold lower I50 (higher potency) |
| Conditions | THP.1 cell lysates preincubated with inhibitor for 15 min at 37°C, 20 µM Z-DEVD-AFC substrate |
Why This Matters
This demonstrates that Ac-DEVD-CHO is significantly more potent than a common pan-caspase inhibitor for assays designed to measure caspase-3-like activity, allowing for lower working concentrations and potentially reducing off-target effects.
- [1] Rockefeller University Press. Kinetic Properties of Lysates Prepared from THP.1 Cells Exposed to an Apoptotic Stimulus. J Cell Biol. 1998. View Source
